

# alpha-L-gulopyranose CAS number and identifiers

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## Compound of Interest

Compound Name: *alpha-L-gulopyranose*

Cat. No.: *B12793154*

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## Technical Guide to alpha-L-Gulopyranose

This technical guide provides a comprehensive overview of **alpha-L-gulopyranose**, including its chemical identifiers, physicochemical properties, synthesis protocols, and biological significance. The information is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

## Chemical Identifiers and Physicochemical Properties

**alpha-L-Gulopyranose** is a monosaccharide and an epimer of L-galactose. It is the L-enantiomer of the more common alpha-D-gulopyranose. While it is a rare sugar, it is of interest as a potential building block in the synthesis of novel therapeutic agents.

## Chemical Identifiers

A comprehensive list of identifiers for **alpha-L-gulopyranose** is provided in the table below, facilitating its unambiguous identification in databases and literature.

Identifier Type	Value	Reference
CAS Number	39281-66-8	
PubChem CID	444314	
UNII	NX72MO95R8	
ChEBI ID	CHEBI:43104	
IUPAC Name	(2R,3S,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol	
InChI	InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6+/m0/s1	
InChIKey	WQZGKKKJIJFFOK-BYIBVSMXSA-N	
SMILES	C([C@H]1--INVALID-LINK--O)O)O">C@HO)O	
Molecular Formula	C6H12O6	

## Physicochemical Properties

The key physicochemical properties of **alpha-L-gulopyranose** are summarized in the following table.

Property	Value	Unit	Reference
Molecular Weight	180.16	g/mol	
Exact Mass	180.06338810	Da	
XLogP3-AA	-2.6		
Hydrogen Bond Donor Count	5		
Hydrogen Bond Acceptor Count	6		
Rotatable Bond Count	1		
Topological Polar Surface Area	110 Å <sup>2</sup>	Å <sup>2</sup>	
Heavy Atom Count	12		

## Synthesis and Experimental Protocols

The synthesis of L-gulose, and by extension **alpha-L-gulopyranose**, is not trivial due to its rare occurrence in nature. Enzymatic and chemoenzymatic methods are the most common approaches.

### Enzymatic Synthesis of L-Gulose from D-Sorbitol

This protocol describes the synthesis of L-gulose from D-sorbitol using a variant of NAD<sup>+</sup>-dependent mannitol-1-dehydrogenase (mMDH). To overcome the limitation of NADH accumulation, an NADH oxidase (bcNOX) is used for the in-situ regeneration of NAD<sup>+</sup>.

Experimental Protocol:

- Strain and Culture Conditions:
  - An E. coli strain co-expressing the mMDH variant and bcNOX is used.
  - The strain is cultured in a suitable medium (e.g., LB medium) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

- Protein expression is induced with IPTG, and the culture is further incubated at a lower temperature (e.g., 20°C) for a defined period.
- Whole-Cell Biocatalysis:
  - The cultured cells are harvested by centrifugation and washed with a buffer (e.g., phosphate buffer, pH 7.0).
  - The cell pellet is resuspended in the reaction buffer containing D-sorbitol (e.g., 70 g/L).
  - The reaction is carried out in a bioreactor at a controlled temperature and pH with agitation.
- Monitoring and Purification:
  - The formation of L-gulose is monitored periodically using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector and a carbohydrate analysis column.
  - Upon completion of the reaction, the cells are removed by centrifugation or filtration.
  - The supernatant containing L-gulose is then subjected to purification steps, which may include activated carbon treatment to remove color, followed by ion-exchange chromatography and crystallization to obtain pure L-gulose.

## Chemoenzymatic Synthesis of D-Gulose

While this protocol is for the D-enantiomer, a similar conceptual approach could be applied for L-gulose starting from an appropriate L-sugar precursor. This method involves the microbial oxidation of lactitol followed by chemical reduction and hydrolysis.

### Experimental Protocol:

- Microbial Oxidation:
  - A culture of *Agrobacterium tumefaciens* is grown in a suitable medium.

- The culture is then transferred to a mineral salt medium containing lactitol as the substrate and an inducer like sucrose.
- The biotransformation is carried out at a controlled temperature (e.g., 30°C) until the lactitol is consumed, yielding 3-ketolactitol.
- Chemical Reduction:
  - The 3-ketolactitol in the reaction mixture is chemically reduced using a reducing agent like sodium borohydride.
  - The reduction is monitored by Thin Layer Chromatography (TLC) or HPLC.
- Acid Hydrolysis:
  - After the reduction is complete, the solution is acidified (e.g., with sulfuric acid) to hydrolyze the disaccharide linkage.
  - The hydrolysis is performed by heating the mixture (e.g., at 80°C) for several hours.
- Purification:
  - The solution is neutralized (e.g., with barium carbonate) and filtered.
  - The resulting mixture of sugars (D-gulose, D-galactose, and D-sorbitol) is separated by column chromatography to isolate D-gulose.

## Biological Significance and Applications

L-gulose is a rare sugar, and its metabolism appears to be limited to certain plants and archaea. It is believed to be synthesized from GDP-D-mannose via an epimerase. The primary interest in L-gulose and its derivatives stems from their potential as building blocks for pharmaceuticals.

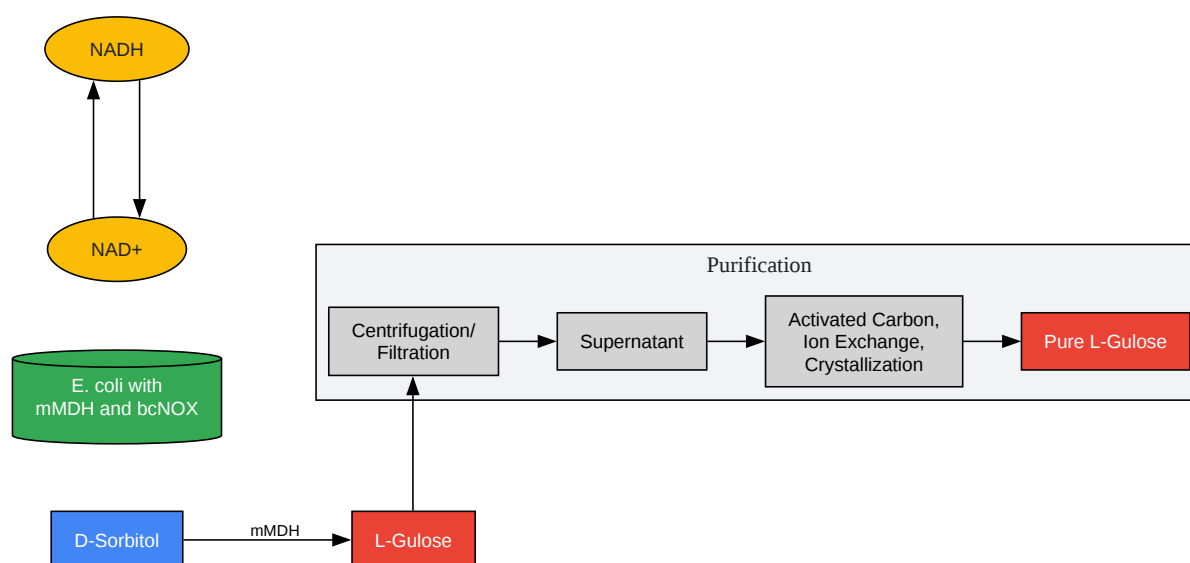
- Anticancer and Antiviral Agents: L-gulose is a known constituent of the anticancer drug bleomycin and is a precursor for L-nucleoside-based antiviral compounds.

- Glycosylation: As a sugar moiety, alpha-D-gulopyranose can be involved in glycosylation reactions, modifying proteins and lipids, which can influence cell signaling and recognition processes.

## Visualizations

### Enzymatic Synthesis of L-Gulose Workflow

The following diagram illustrates the workflow for the enzymatic synthesis of L-gulose from D-sorbitol using a whole-cell biocatalyst system with cofactor regeneration.



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Caption: Workflow for the enzymatic synthesis of L-gulose.

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